molecular formula C11H8N2S B12067603 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12067603
M. Wt: 200.26 g/mol
InChI Key: UFEYFDMTCIMMCO-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine (CAS: 2340293-25-4) is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a thiophene ring at position 4. Its synthesis involves a Suzuki-Miyaura cross-coupling reaction between 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and 3-thienylboronic acid, achieving a high yield of 96% . The structure is confirmed by ¹H NMR (DMSO-d6, δ 13.41 ppm for NH, 8.89–7.22 ppm for aromatic protons) and purity (>95%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a pyridine derivative under specific conditions. For instance, the gold(I)-catalyzed intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides has been reported as an efficient synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Scientific Research Applications

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

  • Substituent Position : The thiophen-3-yl group in the target compound likely offers better electronic conjugation compared to the 2-yl isomer due to the sulfur atom’s positioning relative to the pyrrolopyridine core .
  • Synthetic Efficiency : The target compound’s 96% yield outperforms analogues like 8a (36%) and 10q (59%), where steric bulk or multi-step syntheses reduce efficiency .

Table 2: Physicochemical and Functional Comparisons

Compound Name LogP* Solubility Metabolic Stability Biological Activity
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine ~2.1 Moderate Likely improved (sulfur atom) GluN2B NAM candidate
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine ~1.8 Low High (CF₃ resists oxidation) Not reported
N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide ~3.5 Low Moderate (GSH adduct risk) Kinase inhibition potential

*Estimated using fragment-based methods.

Key Insights:

  • Metabolic Stability : Pyrrolo[3,2-b]pyridines are prone to glutathione (GSH) adduct formation, but the thiophene substituent’s electron-rich nature might reduce this risk compared to electron-deficient groups .
  • Biological Relevance : The target compound’s structural simplicity and high synthetic yield make it a viable candidate for further optimization in neurological drug discovery (e.g., GluN2B negative allosteric modulators) .

Biological Activity

6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N2SC_{11}H_{8}N_{2}S with a molecular weight of 200.26 g/mol. The compound features a pyrrolo-pyridine core fused with a thiophene ring, contributing to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC11H8N2SC_{11}H_{8}N_{2}S
Molecular Weight200.26 g/mol
CAS Number2340293-25-4

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrrolo[3,2-b]pyridine derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance, in vitro evaluations against breast cancer cell lines MDA-MB-231 and MCF-7 demonstrated significant reductions in cell viability at concentrations as low as 6.25 µM, suggesting strong antitumor potential .

Mechanism of Action:
The anticancer effects are hypothesized to be mediated through interactions with specific membrane proteins involved in cancer progression. Notably, five proteins were identified as potential targets:

  • 5-HT6 (PDB-ID: 7XTB)
  • mGluR2 (PDB-ID: 7EPF)
  • ghrelinR (PDB-ID: 7NA8)
  • H3 (PDB-ID: 7F61)
  • Ox2R (PDB-ID: 6TPN) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. A study focusing on various pyrrole derivatives indicated that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . Although specific data for this compound is limited, the structural similarities suggest potential efficacy against bacterial pathogens.

Case Study: Anticancer Efficacy

In a recent investigation involving synthesized pyrrolo[3,4-b]pyridin derivatives, one compound showed a remarkable ability to decrease viability in triple-negative breast cancer cells by over 70% at higher concentrations . This emphasizes the structural importance of the pyrrole unit in conferring biological activity.

Case Study: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of various derivatives derived from pyrrole structures, revealing that modifications to the thiophene ring significantly enhanced activity against Gram-positive bacteria . This suggests that further exploration into the modifications of this compound could yield compounds with enhanced antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between halogenated pyrrolopyridine precursors (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) and thiophen-3-ylboronic acid. Key reagents include Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/H₂O solvent system at 105°C . Optimization involves adjusting stoichiometry, reaction time, and temperature to enhance yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify proton environments and substituent positions. For example, the thiophen-3-yl group exhibits distinct aromatic protons at δ 7.3–7.5 ppm. X-ray crystallography is critical for unambiguous confirmation, as seen in studies of similar pyrrolopyridine derivatives . High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Solvent effects (e.g., using PCM models) refine predictions for biological interactions .

Advanced Research Questions

Q. How do substituents on the pyrrolopyridine core influence bioactivity, and what are key structure-activity relationship (SAR) trends?

  • Methodology : Systematic substitution at positions 3 and 6 of the pyrrolopyridine scaffold reveals that electron-withdrawing groups (e.g., -CN, -NO₂) enhance kinase inhibition, while bulky substituents (e.g., tosyl groups) improve metabolic stability. For example, 3-bromo derivatives show higher SGK-1 inhibition (IC₅₀ = 0.85 µM) compared to unsubstituted analogs . SAR studies require parallel synthesis and enzymatic assays (e.g., kinase inhibition profiling) .

Q. How can contradictory data on biological activity be resolved across different studies?

  • Methodology : Contradictions often arise from assay conditions (e.g., cell line variability) or impurities. Validate purity via HPLC (>95%) and replicate assays in standardized models (e.g., MTT assays for cytotoxicity). Compare results with structurally similar compounds, such as 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, to isolate substituent effects .

Q. What strategies mitigate challenges in synthesizing water-soluble derivatives for in vivo studies?

  • Methodology : Introduce polar groups (e.g., -COOH, -SO₃H) at position 3 or 6. For instance, 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (C₁₀H₈N₂O₄) exhibits improved solubility due to ionization at physiological pH. Salt formation (e.g., hydrochloride) further enhances bioavailability .

Q. What mechanisms underlie the anticancer activity of this compound derivatives?

  • Methodology : Mechanistic studies involve tubulin polymerization assays (e.g., colchicine-binding site inhibition) and apoptosis markers (ecrosis vs. caspase-3 activation). Derivatives like 6-(thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine show potent GI₅₀ values (<1 µM in HeLa cells) via microtubule disruption .

Q. Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying metabolic stability in hepatic models?

  • Methodology : Use human liver microsomes (HLMs) with NADPH cofactors to assess Phase I metabolism. LC-MS/MS identifies major metabolites (e.g., hydroxylation at position 2). Compare half-life (t₁/₂) with control compounds to prioritize derivatives for in vivo testing .

Q. How can regiochemical ambiguity in cross-coupling reactions be minimized?

  • Methodology : Employ directing groups (e.g., -NHBoc) or leverage steric effects. For example, 6-bromo-1H-pyrrolo[3,2-b]pyridine selectively couples at position 6 due to steric hindrance at position 3. Reaction monitoring via TLC or in situ IR ensures intermediate stability .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

6-thiophen-3-yl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C11H8N2S/c1-3-12-11-5-9(6-13-10(1)11)8-2-4-14-7-8/h1-7,12H

InChI Key

UFEYFDMTCIMMCO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C3=CSC=C3

Origin of Product

United States

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